![molecular formula C21H15F4NO3 B4701602 N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4701602.png)
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as TAK-659 and belongs to the class of kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, including signal transduction, cell division, and apoptosis. Inhibition of specific kinases can lead to the disruption of these processes, making kinase inhibitors a promising avenue for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of TAK-659 involves the inhibition of specific kinases, which leads to the disruption of various cellular processes. BTK, for example, is a kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by TAK-659 leads to the disruption of this signaling pathway, ultimately leading to the death of B-cells. Similarly, inhibition of FLT3 by TAK-659 leads to the disruption of signaling pathways that are essential for the survival and proliferation of acute myeloid leukemia cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. Inhibition of BTK by TAK-659 leads to the disruption of B-cell receptor signaling, which can lead to the death of B-cells. Inhibition of FLT3 by TAK-659 leads to the disruption of signaling pathways that are essential for the survival and proliferation of acute myeloid leukemia cells. TAK-659 has also been shown to have anti-inflammatory effects, which may make it a promising avenue for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory activity against several kinases, which makes it a powerful tool for studying the role of these kinases in various cellular processes. However, TAK-659 also has several limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using TAK-659.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of research involves the development of new cancer therapies based on TAK-659 and other kinase inhibitors. Another area of research involves the development of new anti-inflammatory drugs based on TAK-659 and other compounds with similar activity. Finally, there is also a need for further research on the biochemical and physiological effects of TAK-659, including its potential toxicity and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the development of new cancer therapies. Kinases play a crucial role in the development and progression of cancer, and inhibition of specific kinases can lead to the selective killing of cancer cells. TAK-659 has been shown to be a potent inhibitor of several kinases, including BTK, FLT3, and ITK, which are known to be involved in various types of cancer.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4NO3/c22-15-9-16(23)19(25)20(18(15)24)28-10-14-6-7-17(29-14)21(27)26-13-5-4-11-2-1-3-12(11)8-13/h4-9H,1-3,10H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGARPOWKRKBLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4701524.png)
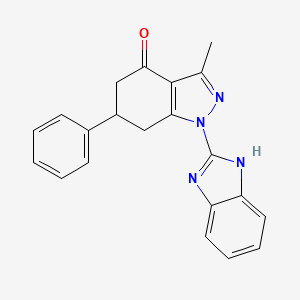
![2-ethyl-4-(4-methylpiperazin-1-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4701537.png)
![2-(ethylsulfonyl)-N-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4701544.png)
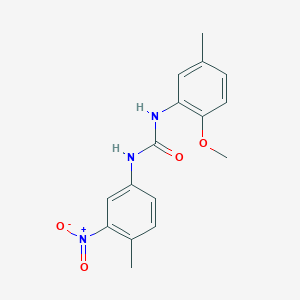

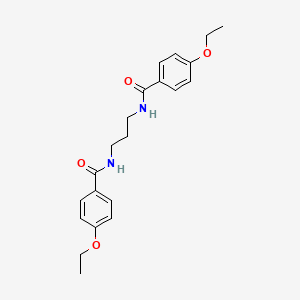
![2-[(3-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4701582.png)
![3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4701585.png)

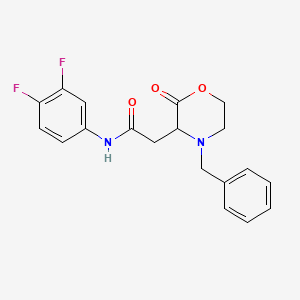
![N,N-dimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4701597.png)
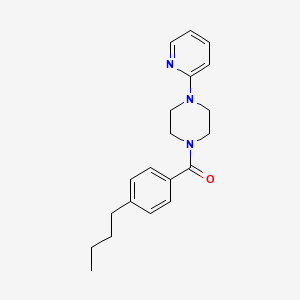
![N-(2-chlorobenzyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4701607.png)